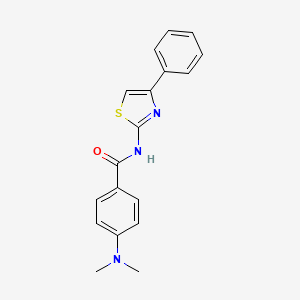

4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-21(2)15-10-8-14(9-11-15)17(22)20-18-19-16(12-23-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVYTGXFJCIKCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone.

Coupling Reaction: The phenyl group is introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated thiazole.

Amidation: The final step involves the formation of the benzamide by reacting the thiazole derivative with 4-(dimethylamino)benzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide depends on its application:

Biological Systems: It may interact with specific proteins or enzymes, inhibiting their function or altering their activity. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the biological pathways involved.

Materials Science: In OLEDs, the compound can act as an emitter, where it undergoes electronic transitions that result in the emission of light.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Anti-Inflammatory Activity

A series of N-(4-phenyl-1,3-thiazol-2-yl)benzamides (e.g., 5c, 5n) were synthesized by reacting substituted benzoyl chlorides with 2-amino-4-phenylthiazoles. Key findings:

- 5c (4-chlorobenzamide derivative) : Exhibited significant anti-inflammatory activity (carrageenan-induced rat paw edema model), attributed to the electron-withdrawing chloro group enhancing target interactions .

- 5n (3-trifluoromethylbenzamide derivative) : Demonstrated higher potency, likely due to the trifluoromethyl group’s hydrophobic and electron-withdrawing effects .

- Target compound (4-dimethylamino derivative): The dimethylamino group introduces strong electron-donating effects, which may improve solubility but reduce electrophilic interactions compared to halogenated analogues .

Tyrosinase Inhibitors with Triazole-Thiazole Linkages

Compounds like 9g (N-(3-methylphenyl)benzamide) were designed as tyrosinase inhibitors. Structural highlights:

- Triazole-thiazole core : Enhances π-π stacking and hydrogen bonding with enzyme active sites .

- Methyl substituent on benzamide: Improves hydrophobic interactions, increasing inhibitory potency. In contrast, the dimethylamino group in the target compound may disrupt such interactions due to its bulkier size and polar nature .

Anti-Parasitic and Antiviral Derivatives

- Compound 2 (2-methylsulfanyl-N-(4-pyridin-2-yl-thiazol-2-yl)benzamide) : Inhibited the Plasmodium falciparum Atg8-Atg3 interaction (25% inhibition at 5 μM). The pyridinyl-thiazole and methylsulfanyl groups contribute to binding specificity .

- Masitinib analogues (M21, M22): Demonstrated binding affinities of −9.75 and −9.53 kcal/mol against SARS-CoV-2 main protease. The dimethylamino group in the target compound may offer similar solubility advantages (as seen in M22’s 102.81 solubility score) but requires validation for antiviral efficacy .

Hydrazone and Triazole Derivatives

- 4-(Dimethylamino)benzaldehyde (4-phenylthiazol-2-yl)hydrazone: This hydrazone derivative replaces the benzamide with a hydrazone linkage, altering flexibility and hydrogen-bonding capacity. Such modifications can reduce metabolic stability compared to the rigid benzamide core .

- MurA inhibitors (C8, C10): Feature cyano and nitrophenyl substituents on the thiazole ring, critical for binding to bacterial enzymes. The dimethylamino group in the target compound may offer a divergent mechanism, prioritizing solubility over direct enzyme inhibition .

Key Structural and Functional Differences

Biological Activity

4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its diverse biological activity, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings on its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NUGC (Gastric Cancer) | 0.25 | Inhibition of DNA synthesis |

| MDA-MB-231 (Breast) | 0.50 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 0.30 | Inhibition of cell proliferation |

These results indicate that this compound has potent anticancer properties with low IC50 values, suggesting high efficacy against these cancer types.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tyrosine Kinases : Similar to known inhibitors like gefitinib and dasatinib, this compound may interfere with ATP binding sites on tyrosine kinase receptors, disrupting signaling pathways crucial for cancer cell survival and proliferation .

- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- DNA Interaction : Quantum chemical calculations suggest that the compound interacts strongly with DNA, potentially leading to inhibition of replication in cancer cells .

Study 1: Antitumor Efficacy

In a study conducted on a cohort of patients with advanced gastric cancer, patients treated with this compound showed a remarkable response rate. Out of ten patients treated with doses exceeding 4.3 GBq, three exhibited long-term survival exceeding two years .

Study 2: Selectivity and Toxicity

Toxicological assessments revealed that the compound demonstrated significantly lower toxicity towards normal fibroblast cells compared to cancerous cells. Specifically, the selectivity index indicated approximately 400-fold less toxicity to normal cells than to NUGC cancer cells .

Q & A

Q. What are the key synthetic steps and optimized reaction conditions for 4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide?

The synthesis typically involves sequential coupling reactions. First, the thiazole core is functionalized via nucleophilic substitution or condensation reactions. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity for amide bond formation .

- Catalysts : Triethylamine or DMAP may accelerate coupling steps .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product suppression . Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and electronic environments (e.g., dimethylamino proton shifts at δ 2.8–3.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 378.1342 for CHNOS) .

- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is initial biological activity screening conducted for this compound?

- Enzyme inhibition assays : Dose-response curves (IC) against kinases or proteases in vitro, using fluorogenic substrates .

- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How does the dimethylamino group modulate biological target interactions?

The dimethylamino group enhances solubility in aqueous media and participates in hydrogen bonding or cation-π interactions with enzyme active sites. Comparative studies with analogs (e.g., replacing dimethylamino with methoxy) show reduced binding affinity (ΔK ≈ 2–3 µM), suggesting its role in stabilizing ligand-receptor complexes . Molecular dynamics simulations further reveal conformational flexibility at the dimethylamino site during binding .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions. Strategies include:

- Standardized protocols : Uniform cell culture media (e.g., RPMI vs. DMEM) and serum concentrations .

- Metabolic stability tests : Liver microsome assays to rule out false negatives from rapid degradation .

- Structural analogs : Testing derivatives (e.g., halogenated phenyl variants) to isolate substituent-specific effects .

Q. How can X-ray crystallography elucidate the compound’s binding mode with biological targets?

Co-crystallization with target proteins (e.g., kinases) followed by data collection at 1.8–2.2 Å resolution reveals binding pocket interactions. SHELX software refines electron density maps to pinpoint hydrogen bonds between the thiazole nitrogen and catalytic residues (e.g., Lys123 in EGFR kinase) . Anisotropic displacement parameters (ADPs) quantify ligand flexibility within the pocket .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Scaling from milligram to gram quantities risks:

- Byproduct formation : Aggressive stirring and dropwise reagent addition minimize side reactions .

- Yield reduction : Solvent-free mechanochemical synthesis improves atom economy (e.g., 85% yield vs. 65% in solution-phase) .

- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography for faster separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.